molecular formula C11H8BrNO2 B1374991 3-Amino-4-bromo-2-naphthoic acid CAS No. 5043-27-6

3-Amino-4-bromo-2-naphthoic acid

Cat. No.: B1374991
CAS No.: 5043-27-6
M. Wt: 266.09 g/mol
InChI Key: SKRCUYLIHAOELJ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-naphthoic acid: is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to the naphthalene ring, along with a carboxylic acid group (-COOH). This compound is commonly used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2-naphthoic acid typically involves the bromination of 3-Amino-2-naphthoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromo-2-naphthoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted naphthoic acids.

    Oxidation Reactions: Nitro-naphthoic acids.

    Reduction Reactions: Amino-naphthoic acids.

Scientific Research Applications

Chemistry: 3-Amino-4-bromo-2-naphthoic acid is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments. It serves as a building block for the preparation of various naphthalene derivatives .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of advanced materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The exact mechanism of action for 3-Amino-4-bromo-2-naphthoic acid is not fully understood. it is believed to function as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Properties

IUPAC Name

3-amino-4-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRCUYLIHAOELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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